3-(1,1-Difluoroethyl)morpholine
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Overview
Description
3-(1,1-Difluoroethyl)morpholine is an organic compound that belongs to the class of morpholine derivatives It features a morpholine ring substituted with a 1,1-difluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,1-Difluoroethyl)morpholine typically involves the reaction of morpholine with 1,1-difluoroethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride by the morpholine nitrogen.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with continuous monitoring of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: 3-(1,1-Difluoroethyl)morpholine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoroethyl group can be replaced by other nucleophiles.
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: The compound can be reduced to remove the difluoroethyl group, yielding morpholine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Nucleophilic Substitution: Products depend on the nucleophile used, such as alkylated morpholine derivatives.
Oxidation: N-oxides of this compound.
Reduction: Morpholine and other reduced derivatives.
Scientific Research Applications
3-(1,1-Difluoroethyl)morpholine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(1,1-Difluoroethyl)morpholine involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may act on various enzymes and receptors, modulating their activity and leading to desired biological effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Morpholine: The parent compound, lacking the difluoroethyl group.
N-Methylmorpholine: A methyl-substituted derivative of morpholine.
N-Ethylmorpholine: An ethyl-substituted derivative of morpholine.
Comparison: 3-(1,1-Difluoroethyl)morpholine is unique due to the presence of the difluoroethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for specific applications where other morpholine derivatives may not be as effective.
Properties
Molecular Formula |
C6H11F2NO |
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Molecular Weight |
151.15 g/mol |
IUPAC Name |
3-(1,1-difluoroethyl)morpholine |
InChI |
InChI=1S/C6H11F2NO/c1-6(7,8)5-4-10-3-2-9-5/h5,9H,2-4H2,1H3 |
InChI Key |
IUILFMGWOMMQSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1COCCN1)(F)F |
Origin of Product |
United States |
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